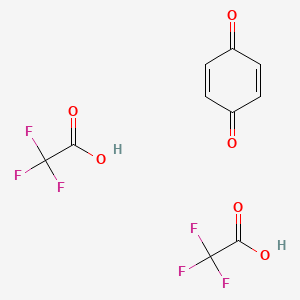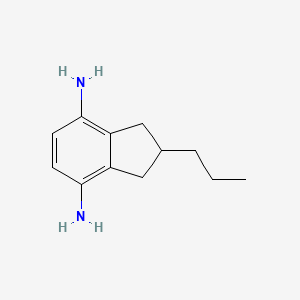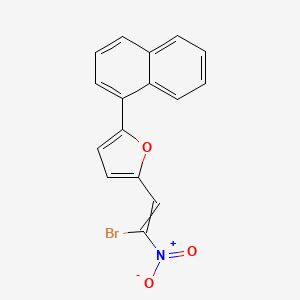![molecular formula C12H29NO5Si B14203914 3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol CAS No. 870071-22-0](/img/structure/B14203914.png)
3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol: is an organosilicon compound that features both silane and amino functionalities. This compound is known for its ability to form strong bonds with various substrates, making it valuable in a range of applications, including surface modification, adhesion promotion, and as a coupling agent in composite materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol typically involves the reaction of 3-(Triethoxysilyl)propylamine with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 3-(Triethoxysilyl)propylamine and glycidol.
Conditions: The reaction is usually conducted in an organic solvent such as toluene or ethanol, under reflux conditions.
Procedure: The reactants are mixed and heated to the reflux temperature of the solvent. The reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated monitoring systems to maintain reaction conditions and ensure product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.
Substitution: The silane group can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like water, alcohols, or amines under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of amines.
Substitution: Formation of silanols or other substituted silanes.
Applications De Recherche Scientifique
Chemistry:
Surface Modification: The compound is used to modify surfaces of materials to enhance their properties, such as hydrophobicity or adhesion.
Coupling Agent: It acts as a coupling agent in composite materials, improving the bond between organic and inorganic components.
Biology:
Bioconjugation: The amino group allows for the conjugation of biomolecules, making it useful in the development of biosensors and diagnostic tools.
Medicine:
Drug Delivery: The compound can be used to functionalize nanoparticles for targeted drug delivery systems.
Industry:
Adhesives and Sealants: It is used in the formulation of adhesives and sealants to improve their performance and durability.
Coatings: The compound is used in coatings to enhance their protective properties and adhesion to substrates.
Mécanisme D'action
The mechanism of action of 3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol involves its ability to form covalent bonds with various substrates. The silane group reacts with hydroxyl groups on surfaces, forming strong Si-O-Si bonds. The amino group can interact with other functional groups, providing additional bonding sites and enhancing the overall adhesion and compatibility of the material.
Comparaison Avec Des Composés Similaires
(3-Aminopropyl)triethoxysilane: Similar structure but lacks the diol functionality.
(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidyl group instead of an amino group.
(3-Mercaptopropyl)trimethoxysilane: Contains a thiol group instead of an amino group.
Uniqueness:
3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol: is unique due to the presence of both amino and diol functionalities, allowing it to participate in a wider range of chemical reactions and applications compared to its analogs.
This compound’s versatility and ability to form strong bonds with various substrates make it a valuable tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
870071-22-0 |
|---|---|
Formule moléculaire |
C12H29NO5Si |
Poids moléculaire |
295.45 g/mol |
Nom IUPAC |
3-(3-triethoxysilylpropylamino)propane-1,2-diol |
InChI |
InChI=1S/C12H29NO5Si/c1-4-16-19(17-5-2,18-6-3)9-7-8-13-10-12(15)11-14/h12-15H,4-11H2,1-3H3 |
Clé InChI |
ZBTCDKYSDZMOBY-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCNCC(CO)O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]-](/img/structure/B14203835.png)

![5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14203845.png)



![tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14203874.png)
![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(4-ethylphenyl)urea](/img/structure/B14203886.png)

![1-[3-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B14203902.png)
![2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine](/img/structure/B14203909.png)
![9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium](/img/structure/B14203923.png)

![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)-](/img/structure/B14203945.png)
